molecular formula C25H18F3N3O3S B2391809 2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 894544-42-4

2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2391809
CAS No.: 894544-42-4
M. Wt: 497.49
InChI Key: GZYHQBMLRWSSGD-UHFFFAOYSA-N
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Description

2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique spiro structure. This compound is characterized by its indole and thiazolidine rings, which are fused together, and its phenyl and trifluoromethyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the indole and thiazolidine rings, followed by the introduction of the phenyl and trifluoromethyl groups. Common reagents used in these reactions include indole derivatives, thiazolidine-2,4-dione, and phenylacetic acid derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-(2',4-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-1'-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F3N3O3S/c26-25(27,28)17-10-4-6-12-19(17)29-21(32)14-30-20-13-7-5-11-18(20)24(23(30)34)31(22(33)15-35-24)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYHQBMLRWSSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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